molecular formula C7H8N2 B1619718 Isopropenylpyrazine CAS No. 38713-41-6

Isopropenylpyrazine

Cat. No. B1619718
CAS RN: 38713-41-6
M. Wt: 120.15 g/mol
InChI Key: JMKUTMOIKCXELD-UHFFFAOYSA-N
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Description

Isopropenylpyrazine (also known as 2-isopropylpyrazine ) is an organic compound with the chemical formula C₇H₁₀N₂ . It belongs to the class of pyrazines, which are aromatic heterocyclic compounds containing a five-membered ring with two nitrogen atoms. Isopropenylpyrazine has a molecular weight of approximately 122.17 g/mol .


Synthesis Analysis

The synthesis of isopropenylpyrazine involves various methods, including cyclization reactions. One common approach is the condensation of acetone with hydrazine in the presence of an acid catalyst. This reaction leads to the formation of the pyrazine ring and introduces the isopropenyl group .


Molecular Structure Analysis

   H    | H--C--N--C--H    |  |    H  CH₃ 

Scientific Research Applications

  • Ecological Risk Assessment : Atrazine, a pesticide containing isopropenylpyrazine, has been extensively evaluated for its ecological impacts, particularly in surface waters in North America. Studies have analyzed its concentration in rivers, streams, and reservoirs, examining the potential ecological risks it poses. These assessments are crucial in understanding the environmental implications of atrazine use in agriculture (Solomon et al., 1996).

  • Degradation and Water Safety : Research on the degradation of chlorotriazine pesticides, including those containing isopropenylpyrazine, by sulfate radicals has provided valuable insights. These findings are significant for ensuring the safety of drinking water, as these compounds are potential contaminants (Lutze et al., 2015).

  • Toxicokinetics in Organisms : Studies on atrazine's toxicokinetics, specifically in zebrafish embryos, have shed light on its effects on non-target organisms. Understanding these effects is crucial for evaluating the safety of herbicides in aquatic environments (Wiegand et al., 2001).

  • Medical Research : Tetramethylpyrazine, a derivative of pyrazine, has been studied for its potential benefits in improving immunity function and reducing oxidative injury in rats. This research opens doors to potential medical applications of pyrazine compounds (Guo et al., 2012).

  • Agricultural Impact Studies : The study of atrazine and similar compounds in agricultural settings, including their presence in groundwater and their impact on crop production, is vital for environmental risk assessments. These studies help in understanding the long-term effects of such chemicals on soil and water resources (Harrison et al., 1976).

  • Pharmaceutical Research : Isopropenylpyrazine derivatives have been explored in pharmaceutical research. For instance, NS-304, a prodrug, has been studied for its potential in treating vascular disorders, showcasing the versatility of pyrazine compounds in drug development (Kuwano et al., 2007).

  • Photodegradation Studies : Investigations into the photodegradation of atrazine under various conditions have provided insights into the environmental fate of this herbicide. This research is crucial for developing strategies to mitigate the impact of atrazine in the environment (Khan et al., 2014).

  • Bioremediation Efforts : Studies on vermiremediation have shown how earthworm species can influence the degradation pathway of atrazine in soil, offering potential solutions for bioremediation of contaminated sites (Lin et al., 2019).

  • Mechanisms of Action in Agriculture : Research into the mechanisms of action of pyrazine derivatives, such as in herbicide receptor proteins in chloroplast membranes, provides deep insights into how these compounds interact at the molecular level, crucial for developing more effective and safer agricultural chemicals (Pfister et al., 1981).

  • Clinical Applications : Tetramethylpyrazine, a pyrazine compound, has been used in traditional Chinese medicine for cardiovascular diseases. Its pharmacological action and clinical applications have been a subject of extensive study (Zhao et al., 2016).

Future Directions

: NIST Chemistry WebBook

properties

IUPAC Name

2-prop-1-en-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-6(2)7-5-8-3-4-9-7/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKUTMOIKCXELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068135
Record name Isopropenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale orange liquid; Caramel like nutty roasted aroma
Record name Isopropenylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2101/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Isopropenylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2101/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.964-0.968
Record name Isopropenylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2101/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isopropenylpyrazine

CAS RN

38713-41-6
Record name Isopropenylpyrazine
Source CAS Common Chemistry
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Record name Isopropenyl pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038713416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-(1-methylethenyl)-
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Record name Isopropenylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropenylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name ISOPROPENYL PYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D901VJ3P4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name (1-Methylethenyl)pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037134
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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